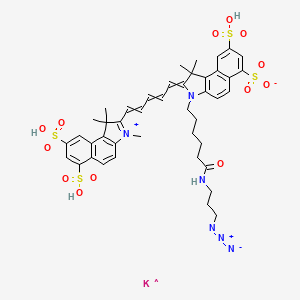
Sulfo-Cyanine5.5 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine5.5 azide: is a water-soluble, hydrophilic fluorophore that emits in the far-red region of the spectrum. It is an analog of Cy5.5 and is known for its outstanding molar extinction coefficient, which results in bright fluorescence . The compound contains four sulfo groups that provide hydrophilicity and a negative charge, minimizing non-specific binding . The azide group in this compound can be conjugated with terminal alkynes in the presence of a copper (I) catalyst or with cycloalkynes in a copper-free strain-promoted reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine5.5 azide is synthesized through a series of chemical reactions involving the introduction of sulfo groups and the azide functional group. The synthesis typically involves the following steps:
Introduction of Sulfo Groups: The cyanine dye backbone is modified to introduce sulfo groups, which enhance the water solubility and hydrophilicity of the compound.
Azide Functionalization: The azide group is introduced through a reaction with sodium azide or other azide sources.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfo-Cyanine5.5 azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes.
Copper-Free Click Chemistry: The azide group can also react with cycloalkynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Common Reagents and Conditions:
Copper (I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Cycloalkynes: Used in SPAAC reactions for copper-free click chemistry.
Major Products:
Applications De Recherche Scientifique
Sulfo-Cyanine5.5 azide has a wide range of applications in scientific research, including:
Chemistry:
Bioconjugation: Used for labeling biomolecules such as proteins, peptides, and nucleic acids through click chemistry reactions.
Biology:
Fluorescence Imaging: Utilized in fluorescence microscopy and flow cytometry for imaging biological samples due to its bright fluorescence and far-red emission.
Cell Tracking: Employed in cell tracing and tracking studies to monitor cell movement and behavior.
Medicine:
Diagnostic Imaging: Used in near-infrared (NIR) imaging for diagnostic purposes, including tumor imaging and tracking of therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of Sulfo-Cyanine5.5 azide involves its ability to emit fluorescence upon excitation. The compound’s four sulfo groups provide hydrophilicity and a negative charge, minimizing non-specific binding and enhancing its specificity for target molecules . The azide group allows for conjugation with other molecules through click chemistry, enabling its use in various labeling and imaging applications .
Comparaison Avec Des Composés Similaires
Sulfo-Cyanine5 azide: Another water-soluble, far-red emitting fluorescent dye with similar properties.
Sulfo-Cyanine7 azide: A near-infrared emitting dye used for similar applications.
Cy5.5 Maleimide: A bright, near-IR fluorescent dye used for labeling proteins and other thiol-containing molecules.
Uniqueness: Sulfo-Cyanine5.5 azide is unique due to its combination of high hydrophilicity, bright fluorescence, and the presence of an azide group that allows for versatile conjugation through click chemistry. Its far-red emission makes it particularly useful for imaging applications where minimal background fluorescence is desired .
Propriétés
Formule moléculaire |
C43H48KN6O13S4 |
|---|---|
Poids moléculaire |
1024.2 g/mol |
InChI |
InChI=1S/C43H48N6O13S4.K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62); |
Clé InChI |
OOHWEMZFAYVAHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


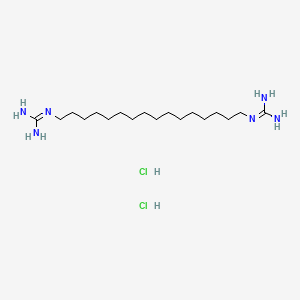
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
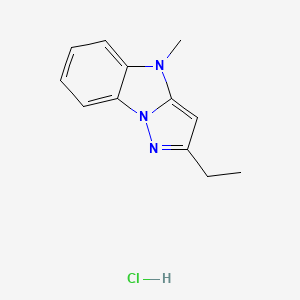

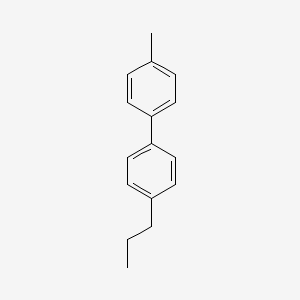
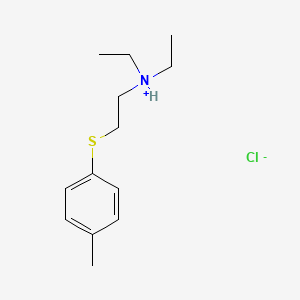
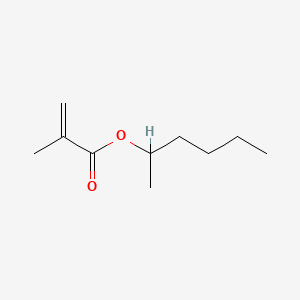
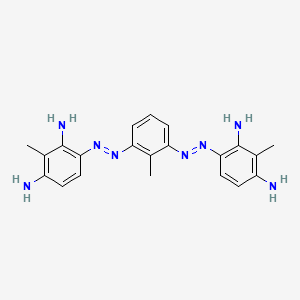
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
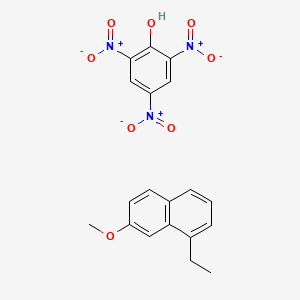
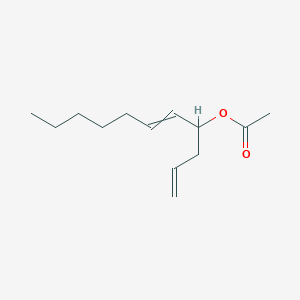
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
